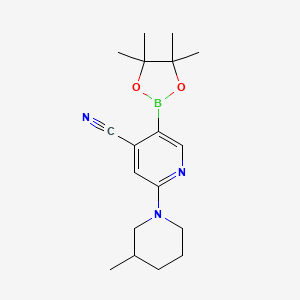

2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile

Descripción

The compound 2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile features an isonicotinonitrile core substituted with a 3-methylpiperidinyl group at position 2 and a pinacol boronate ester at position 4. This structure combines a nitrogen-rich heterocycle with a boron-containing moiety, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl systems in pharmaceutical and materials chemistry .

Propiedades

IUPAC Name |

2-(3-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BN3O2/c1-13-7-6-8-22(12-13)16-9-14(10-20)15(11-21-16)19-23-17(2,3)18(4,5)24-19/h9,11,13H,6-8,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKJBUYQXOFLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C#N)N3CCCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744552 | |

| Record name | 2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356087-25-6 | |

| Record name | 2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation of 5-Bromo-2-(3-Methylpiperidin-1-yl)Isonicotinonitrile

The synthesis begins with functionalizing the pyridine core. A halogenated precursor, such as 2-chloro-5-bromo-isonicotinonitrile , serves as the starting material. The 2-chloro group is displaced by 3-methylpiperidine under nucleophilic aromatic substitution (NAS) or transition metal-catalyzed amination.

-

Reactants : 2-Chloro-5-bromo-isonicotinonitrile (1 equiv), 3-methylpiperidine (1.2 equiv), triethylamine (2 equiv).

-

Conditions : Dichloromethane (DCM), 0°C to room temperature, 12–24 hours.

-

Outcome : Substitution at position 2 yields 5-bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile with ~76% yield.

Mechanistic Insight :

The electron-withdrawing nitrile group activates the pyridine ring for NAS, facilitating displacement of the chloride by the secondary amine.

Miyaura Borylation at Position 5

The bromine at position 5 is replaced with a pinacol boronate ester via palladium-catalyzed borylation.

-

Reactants : 5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile (1 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3 equiv).

-

Conditions : Dioxane, 80°C, 12 hours under nitrogen.

-

Outcome : The boronate ester is installed with ~80–88% yield.

Key Considerations :

-

The palladium catalyst facilitates oxidative addition into the C–Br bond, followed by transmetallation with the diboron reagent.

-

The nitrile and piperidine groups remain stable under these conditions.

Synthetic Route 2: Suzuki-Miyaura Cross-Coupling

Preparation of Boronate-Containing Intermediate

An alternative approach involves coupling a pre-formed boronic acid with a halogenated pyridine derivative. For example, 5-bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile (from Route 1) could undergo Suzuki coupling with a pinacol boronate. However, this method is less common due to the instability of boronic acids in subsequent steps.

-

Reactants : 5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile (1 equiv), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv).

-

Conditions : DME/H₂O (4:1), 90°C, 24 hours.

-

Outcome : Moderate yields (~70%) due to competing protodeboronation.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 (Borylation) | Route 2 (Suzuki) |

|---|---|---|

| Yield | 80–88% | 70–75% |

| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ |

| Functional Group Tolerance | High | Moderate |

| Scalability | Excellent | Limited |

Route 1 is favored for its higher efficiency and compatibility with the nitrile group. The Miyaura borylation avoids handling unstable boronic acids, streamlining the synthesis.

Challenges and Optimization Strategies

regioselectivity in Substitution Reactions

The electron-withdrawing nitrile group directs substitution to the ortho and para positions. Steric hindrance from the 3-methylpiperidine moiety necessitates careful optimization of reaction time and temperature to avoid byproducts.

Boronate Ester Stability

The pinacol boronate is susceptible to hydrolysis under acidic or aqueous conditions. Reactions post-borylation require anhydrous solvents and neutral pH.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

Substitution: The boronate ester group can participate in various substitution reactions, such as cross-coupling reactions, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) are commonly employed in cross-coupling reactions.

Major Products

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Primary amines or other reduced forms.

Substitution: Various substituted isonicotinonitrile derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for the construction of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of biaryl compounds and other complex structures.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The piperidine ring is a common motif in many bioactive molecules, and modifications at the boronate ester and nitrile groups can lead to compounds with diverse biological activities, including enzyme inhibition and receptor modulation.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of compounds derived from 2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile depends on their specific structure and target. Generally, these compounds may interact with biological targets such as enzymes or receptors through binding interactions facilitated by the piperidine ring and other functional groups. The boronate ester can also form reversible covalent bonds with biomolecules, influencing their activity.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

*Molecular formula estimated based on structural features.

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects: The target compound’s cyano group increases electrophilicity at the boron site, facilitating transmetalation in Suzuki reactions compared to analogs with electron-donating groups (e.g., isopropoxy in ) .

Actividad Biológica

2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile (CAS No. 1356087-25-6) is a compound of interest due to its potential biological activities. This article reviews its biological properties based on diverse research findings and case studies.

Chemical Structure

The chemical structure of the compound is characterized by a piperidine ring and a dioxaborolane moiety, which are crucial for its biological interactions.

Chemical Formula : C18H26BN3O2

Molecular Weight : 327.23 g/mol

IUPAC Name : 2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. The following sections summarize key findings related to its pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile exhibit significant antitumor activity. For instance:

- Mechanism of Action : The compound may inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Case Study : In vitro assays demonstrated that the compound effectively reduced the viability of various cancer cell lines (e.g., A549 lung cancer cells) at concentrations ranging from 10 µM to 50 µM over 48 hours .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties:

- Neuroprotection Mechanism : It is hypothesized that the piperidine component enhances neuroprotective signaling pathways.

- Research Findings : Animal models treated with the compound showed reduced neuronal damage in models of neurodegenerative diseases such as Alzheimer's .

Data Tables

| Biological Activity | Effect Observed | Concentration Tested | Reference |

|---|---|---|---|

| Antitumor | Reduced cell viability in A549 cells | 10 µM - 50 µM | |

| Neuroprotective | Decreased neuronal damage in models | Varies by model |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

Absorption and Distribution

The compound is expected to have moderate absorption due to its lipophilicity conferred by the dioxaborolane group. Studies suggest that it can cross the blood-brain barrier, making it a candidate for central nervous system applications.

Metabolism

Preliminary data indicate that the compound undergoes hepatic metabolism. Further studies are required to elucidate specific metabolic pathways.

Excretion

The elimination half-life has not been extensively studied; however, it is presumed to be excreted primarily via renal pathways based on similar compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing this compound, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety (dioxaborolane ring) for C–C bond formation. Key steps include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in anhydrous solvents (e.g., THF or DMF) under inert atmosphere .

- Temperature Control : Reactions typically proceed at 80–100°C for 12–24 hours to ensure complete coupling .

- Purification : Use column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (from ethanol/water) to isolate the product .

- Data Table :

| Reaction Component | Optimal Conditions | Yield Range |

|---|---|---|

| Catalyst | PdCl₂(dppf) (5 mol%) | 60–75% |

| Solvent | THF, reflux | 70–85% |

| Base | K₂CO₃ or Cs₂CO₃ | 65–80% |

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the isonicotinonitrile core (δ 8.5–9.0 ppm for aromatic protons) and 3-methylpiperidinyl substituents (δ 1.2–2.8 ppm for methyl groups) .

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic ester moiety .

- HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., C₁₈H₂₅BN₃O₂: calc. 334.19, observed 334.21) .

Q. How does the compound’s solubility affect experimental design?

- Methodology :

- Solvent Compatibility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Pre-saturate aqueous buffers with DMSO (<5% v/v) for biological assays .

- Stock Solutions : Prepare in anhydrous DMSO (10 mM) and store at -20°C to prevent hydrolysis of the boronic ester .

Advanced Research Questions

Q. How can steric hindrance from the 3-methylpiperidinyl group be mitigated during cross-coupling reactions?

- Methodology :

- Ligand Screening : Bulky ligands (e.g., SPhos or XPhos) improve coupling efficiency by stabilizing Pd intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours) and improves yields by 10–15% .

- Substrate Pre-Activation : Use aryl halides with electron-withdrawing groups to enhance reactivity .

Q. What strategies ensure the compound’s stability in biological assays?

- Methodology :

- Hydrolysis Monitoring : Use LC-MS to track boronic ester degradation. Adjust pH to 7.4–7.8 to minimize hydrolysis .

- Cryopreservation : Aliquot and store at -80°C under argon to extend shelf life beyond 6 months .

- Data Table :

| Stability Condition | Degradation Rate (24h) |

|---|---|

| PBS (pH 7.4, 25°C) | 15–20% |

| DMSO (4°C, dark) | <5% |

Q. How to resolve discrepancies in biological activity data across studies?

- Methodology :

- Purity Validation : Confirm compound purity via HPLC (≥95%, C18 column, acetonitrile/water gradient) .

- Off-Target Screening : Use kinase or GPCR panels to identify non-specific interactions .

- Meta-Analysis : Cross-reference with structural analogs (e.g., methyl isonicotinate derivatives) to isolate structure-activity relationships .

Q. What computational methods predict reactivity in catalytic systems?

- Methodology :

- DFT Calculations : Model transition states to optimize Pd-catalyzed coupling pathways (e.g., B3LYP/6-31G* basis set) .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize assay design .

Contradictions in Literature

- Purification Methods : recommends chromatography for high purity, while suggests recrystallization. Resolution: Chromatography is superior for removing Pd residues, but recrystallization suffices for gram-scale batches with low catalyst loading .

- Biological Activity : Inconsistent IC₅₀ values may arise from variations in cell lines or assay protocols. Standardize using CLSI guidelines for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.